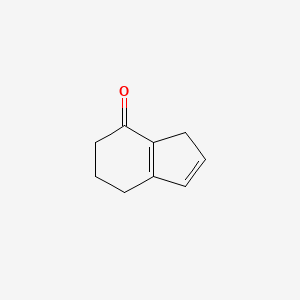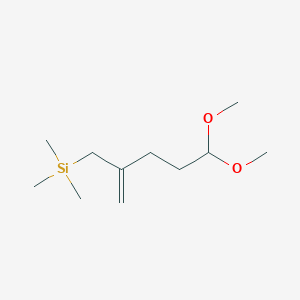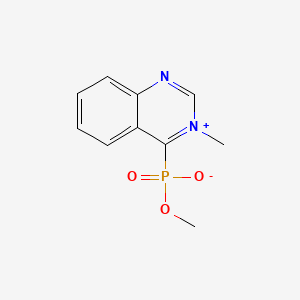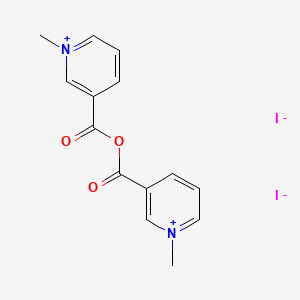
3,3'-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzopyran rings connected by a methylene bridge, with hydroxyl and methyl groups enhancing its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzopyran units. Commonly used catalysts include acids like hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving precise control of temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Halogenated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The structural features of the compound allow for interactions with various biological targets.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other materials where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism by which 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Methylenebis(4-hydroxy-2H-1-benzopyran-2-one): Lacks the methyl groups, resulting in different reactivity and biological activity.
4-Hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one: A monomeric form with different physical and chemical properties.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a pyran ring, leading to different reactivity.
Uniqueness
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The methylene bridge also provides structural rigidity, influencing its interactions with molecular targets.
This compound’s distinct combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
| 111518-88-8 | |
Molekularformel |
C23H20O6 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-5,8-dimethyl-2-oxochromen-3-yl)methyl]-5,8-dimethylchromen-2-one |
InChI |
InChI=1S/C23H20O6/c1-10-5-7-12(3)20-16(10)18(24)14(22(26)28-20)9-15-19(25)17-11(2)6-8-13(4)21(17)29-23(15)27/h5-8,24-25H,9H2,1-4H3 |
InChI-Schlüssel |
DTBZUDDOUXVSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C(=O)OC2=C(C=C1)C)CC3=C(C4=C(C=CC(=C4OC3=O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)






